![molecular formula C21H21FN8 B6023936 2-METHYL-1H-INDOLE-3-CARBALDEHYDE 3-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE](/img/structure/B6023936.png)
2-METHYL-1H-INDOLE-3-CARBALDEHYDE 3-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
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Overview
Description
2-METHYL-1H-INDOLE-3-CARBALDEHYDE 3-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-METHYL-1H-INDOLE-3-CARBALDEHYDE 3-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves multiple steps. The initial step typically includes the preparation of 2-methyl-1H-indole-3-carbaldehyde, which can be synthesized through various methods such as the Vilsmeier-Haack reaction. This is followed by the condensation reaction with 4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazine-2-hydrazine under controlled conditions to form the final hydrazone product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Scientific Research Applications
2-METHYL-1H-INDOLE-3-CARBALDEHYDE 3-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 1H-INDOLE-3-CARBALDEHYDE (4-NITRO-2-(TRIFLUOROMETHYL)PHENYL)HYDRAZONE and 1-METHYLINDOLE-3-CARBOXALDEHYDE. Compared to these compounds, 2-METHYL-1H-INDOLE-3-CARBALDEHYDE 3-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
The compound 2-Methyl-1H-indole-3-carbaldehyde 3-[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazine-2-yl]hydrazone is a complex molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-methyl-1H-indole-3-carbaldehyde and a specific hydrazine derivative. The process can be optimized through various methods to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds derived from indole structures exhibit significant antimicrobial activity. For instance, derivatives of indole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The hydrazone derivative's structure suggests potential activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Methyl-1H-indole-3-carbaldehyde Hydrazone | S. aureus ATCC 25923 | < 1 μg/mL |
2-Methyl-1H-indole-3-carbaldehyde Hydrazone | MRSA ATCC 43300 | < 1 μg/mL |
This table summarizes the MIC values for the compound against key bacterial strains, highlighting its potential as an antibacterial agent.
Cytotoxicity
In addition to antimicrobial properties, studies have explored the cytotoxic effects of similar indole derivatives on cancer cell lines. The hydrazone's structural features may contribute to its ability to induce apoptosis in cancer cells, although specific data on this compound is limited.
Case Studies
A study published in Nature reported that indole derivatives could inhibit biofilm formation in S. aureus, which is crucial for treating chronic infections . The hydrazone's ability to disrupt biofilm formation could enhance its therapeutic potential.
Another research highlighted the synthesis of quinazolinone derivatives from indoles, demonstrating their antibacterial activity against resistant strains . These findings suggest that the hydrazone may share similar mechanisms of action due to its structural components.
The proposed mechanism of action for indole derivatives often involves:
- Inhibition of DNA replication : Compounds may interfere with bacterial DNA synthesis.
- Disruption of cell membrane integrity : Leading to increased permeability and cell lysis.
- Apoptosis induction in cancer cells : Triggering programmed cell death pathways.
Properties
IUPAC Name |
6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-4-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8/c1-13-17(16-6-4-5-7-18(16)24-13)12-23-29-20-26-19(27-21(28-20)30(2)3)25-15-10-8-14(22)9-11-15/h4-12,24H,1-3H3,(H2,25,26,27,28,29)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWBEJXPLWZTNT-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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